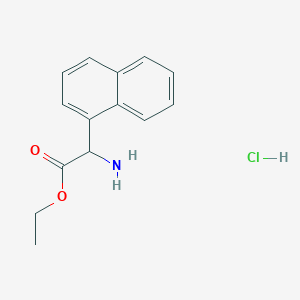

Ethyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride

Description

Ethyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride (CAS: 150941-87-0) is a chiral amino acid ester derivative with the molecular formula C₁₄H₁₅NO₂·HCl (Mol. Wt.: 265.73 g/mol). Its structure comprises a naphthalene ring substituted at the 1-position, an ethyl ester group, and a primary amine functional group protonated as a hydrochloride salt. The compound’s SMILES notation is CCOC(=O)C(C1=CC=CC2=CC=CC=C21)N.Cl, and its InChIKey is JUADKWTZIPWOLO-UHFFFAOYSA-N . This hydrochloride form enhances solubility in polar solvents, making it suitable for pharmaceutical synthesis and crystallographic studies (e.g., via SHELX software for structure refinement) .

Properties

IUPAC Name |

ethyl 2-amino-2-naphthalen-1-ylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2.ClH/c1-2-17-14(16)13(15)12-9-5-7-10-6-3-4-8-11(10)12;/h3-9,13H,2,15H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLRFXUJAVTYIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC2=CC=CC=C21)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251924-10-3 | |

| Record name | ethyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride typically involves the reaction of ethyl 2-bromoacetate with 1-naphthylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones or aldehydes, while substitution reactions can produce various substituted naphthyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride has the molecular formula and a molecular weight of approximately 265.74 g/mol. The compound features a naphthalene moiety, which enhances its chemical properties and biological activities.

This compound serves as a building block for synthesizing more complex organic compounds. Its unique structure allows for various chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Key Reactions

- Formation of Amino Acids : The compound can be utilized to synthesize amino acid derivatives, which are crucial in biochemistry.

- Peptide Synthesis : It acts as an organic buffer in peptide synthesis, facilitating the formation of peptide bonds under mild conditions .

Pharmaceutical Development

The compound has potential applications in drug discovery and development due to its biological activity profile. Interaction studies have focused on its binding affinities with various biological targets, aiming to elucidate its viability as a pharmaceutical candidate.

Case Studies

- Antithrombotic Activity : Research has indicated that derivatives of this compound may exhibit antithrombotic properties, making them candidates for developing anticoagulant therapies .

- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may offer neuroprotective effects, indicating potential applications in treating neurodegenerative diseases.

Material Science Applications

In material science, this compound can be used to develop new materials with enhanced properties due to its unique chemical structure.

Potential Uses

- Polymer Chemistry : It can be incorporated into polymer matrices to improve mechanical properties or introduce specific functionalities.

- Nanomaterials : The compound may serve as a precursor for synthesizing nanomaterials with tailored characteristics for various applications.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthyl group can participate in π-π interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers: Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives

- Ethyl 2-amino-2-(naphthalen-2-yl)acetate hydrochloride (CAS: 110470-27-4) differs by the naphthalene substitution at the 2-position. This positional change alters steric and electronic properties, impacting reactivity and binding affinity in biological systems.

- Synthesis : Both isomers are synthesized via modified Mannich or Michael addition reactions, but the 1-substituted variant often requires additional steps to resolve racemic mixtures, as seen in hydroxynaphthyl-substituted glycine derivatives .

Substituent Variations: Heterocyclic and Aliphatic Groups

- Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride (CAS: 1443979-75-6) replaces the naphthalene group with a tetrahydropyran (oxane) ring. The oxane moiety increases hydrophilicity (logP ≈ -0.5 vs. 2.8 for the naphthalene analog) and may enhance metabolic stability in drug candidates .

- Indole and Imidazole Derivatives: Compounds like (S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride (CAS: 1706432-31-6) and ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride (CAS: 2407965-03-9) introduce nitrogen-containing heterocycles. These groups enable hydrogen bonding and π-π stacking interactions, critical for targeting neurotransmitter receptors or enzymes .

Amino Acid Derivatives

- (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride (CAS: 1192350-47-2) lacks the ethyl ester group, rendering it a free carboxylic acid. This modification increases polarity (aqueous solubility >50 mg/mL vs. ~10 mg/mL for the ester) but reduces cell membrane permeability, limiting its use in prodrug designs .

Research Findings and Industrial Relevance

- Pharmacological Potential: The naphthalen-1-yl derivative has 51 patents, primarily as a building block for kinase inhibitors and antiviral agents . In contrast, indole-containing analogs are explored for serotonin receptor modulation .

- Synthetic Challenges : Naphthalen-1-yl derivatives require stringent control of reaction conditions to avoid by-products like (naphthalen-1-yl)acetonitrile (CAS: 132-75-2), a common impurity in esterification reactions .

- Analytical Considerations : USP/EP standards emphasize purity thresholds (>98%) and spectroscopic validation (e.g., NMR, HRMS) for pharmaceutical use, as seen in fingolimod hydrochloride quality control protocols .

Biological Activity

Ethyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride is a chemical compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C13H13ClN2O2 and a molecular weight of approximately 265.74 g/mol. The compound features a naphthalene moiety that contributes to its unique chemical properties and biological activities. This structure allows for various interactions with biological targets, making it a valuable compound in pharmaceutical research.

Synthesis Methods

Several methods are employed for synthesizing this compound, including:

- Condensation Reactions : Combining naphthalene derivatives with amino acids or their esters.

- Reflux Techniques : Utilizing solvents like ethanol to promote reaction efficiency.

- Catalytic Methods : Employing catalysts to enhance yield and purity.

These synthesis methods highlight the compound's accessibility for both research and industrial applications .

Antimicrobial Activity

Recent studies have indicated that compounds similar to Ethyl 2-amino-2-(naphthalen-1-yl)acetate exhibit significant antimicrobial properties. For instance, derivatives with naphthalene substitutions have shown enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium . The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as novel antimicrobial agents.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Ethyl 2-amino-2-(naphthalen-1-yl)acetate | 2 | Antibacterial |

| Control (Vancomycin) | 2 | Antibacterial |

| Control (Ampicillin) | >64 | Antibacterial |

Anticancer Activity

The anticancer potential of Ethyl 2-amino-2-(naphthalen-1-yl)acetate has also been explored. In vitro studies have demonstrated that this compound can significantly decrease the viability of cancer cell lines such as Caco-2, indicating its potential as an anticancer agent . The structure-activity relationship (SAR) studies reveal that modifications in the naphthalene ring can dramatically influence its efficacy against various cancer types.

Case Studies

- Study on Antimicrobial Efficacy : A comparative analysis was conducted on several naphthalene derivatives, including Ethyl 2-amino-2-(naphthalen-1-yl)acetate. The study found that this compound exhibited a comparable MIC to established antibiotics, suggesting its potential as an alternative treatment for antibiotic-resistant infections .

- Anticancer Research : In a study focusing on the effects of naphthalene derivatives on cancer cell lines, Ethyl 2-amino-2-(naphthalen-1-yl)acetate demonstrated significant cytotoxicity against Caco-2 cells, with a reduction in cell viability by approximately 39.8% compared to untreated controls . This finding underscores the need for further investigation into its mechanisms of action and therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride?

A multi-step synthesis is commonly employed. Starting from 2-hydroxy-1-naphthaldehyde, the intermediate 5-(2-methoxynaphthalen-1-yl)hydantoin is prepared via condensation and cyclization. Subsequent hydrolysis under reflux with aqueous NaOH yields 2-amino-2-(2-methoxynaphthalen-1-yl)acetic acid, which is esterified with ethanol in the presence of a coupling agent (e.g., DCC) and deprotected to form the hydrochloride salt . Purity optimization (≥95%) is achieved via recrystallization or column chromatography .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires complementary techniques:

- X-ray crystallography using SHELXL for definitive bond-length and angle determination .

- 1H/13C NMR to verify substituent integration (e.g., naphthyl protons at δ 7.2–8.5 ppm, ethyl ester at δ 1.2–4.3 ppm) .

- Mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 276.1 for C14H16ClNO2) .

Q. What are the solubility characteristics in common solvents?

While direct solubility data is limited, analogous naphthyl esters exhibit moderate solubility in polar aprotic solvents (DMSO, DMF) and limited solubility in water. Methodologically, solubility can be assessed via saturation shake-flask experiments followed by UV-Vis quantification at λmax ~270 nm (naphthyl absorption) .

Q. Which spectroscopic techniques are critical for characterization?

- FT-IR for functional group analysis (e.g., ester C=O stretch at ~1730 cm⁻¹, NH2 bend at ~1600 cm⁻¹) .

- Chiral HPLC with a polysaccharide column to assess enantiomeric purity (if applicable) .

Advanced Research Questions

Q. How can contradictions between crystallographic and spectroscopic data be resolved?

Discrepancies may arise from polymorphism or solvate formation. Cross-validate using:

Q. What impurities are typical in synthesis, and how are they quantified?

Common impurities include:

- 1-Naphthylacetic acid derivatives (from ester hydrolysis) .

- Unreacted hydantoin intermediates . Quantify via RP-HPLC using a C18 column (gradient: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Reference standards (e.g., 1-naphthylacetonitrile, CAS 132-75-2) aid identification .

Q. What strategies optimize enantiomeric purity for chiral variants?

- Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during hydantoin formation .

- Kinetic resolution : Employ lipases (e.g., Candida antarctica) for enantioselective ester hydrolysis .

- Chiral SFC (supercritical fluid chromatography) for high-throughput enantiomer separation .

Q. How does the hydrochloride salt influence stability and reactivity?

The salt enhances stability by reducing hygroscopicity. Assess via:

- TGA/DSC to compare decomposition temperatures of free base vs. salt .

- Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

Q. Can computational methods predict reactivity or biological interactions?

- DFT calculations (e.g., Gaussian 16) to model nucleophilic attack sites on the naphthyl ring .

- Molecular docking (AutoDock Vina) to explore potential binding to biological targets (e.g., enzymes with aromatic substrate pockets) .

Q. What challenges arise in scaling up synthesis while maintaining purity?

Key issues include:

- Racemization during esterification: Mitigate via low-temperature reactions (<0°C) and short reaction times .

- Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. HCl for salt formation) and implement continuous flow reactors for precise control .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.